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Compound of Interest

Compound Name: AMG28

Cat. No.: B15580836

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of AMG28, a multi-kinase
inhibitor, and related compounds targeting similar pathways. The information is intended to
support preclinical and clinical research in drug development by presenting available safety
data, outlining relevant experimental methodologies, and visualizing the key signaling
pathways involved.

Executive Summary

AMG28 is a potent and selective kinase inhibitor targeting Phosphatidylinositol-3-Phosphate 5-
Kinase (PIKfyve), NF-kB Inducing Kinase (NIK), and Tau Tubulin Kinase 1 (TTBK1). While
comprehensive safety data for AMG28 is not publicly available, this guide consolidates known
information regarding its selectivity and the safety profiles of other inhibitors targeting PIKfyve,
NIK, and TTBK1. This comparative approach offers insights into the potential safety
considerations for AMG28 and similar compounds in therapeutic development.

Data Presentation: Quantitative Safety and
Selectivity Data

A critical aspect of a drug's safety profile is its selectivity and off-target effects. The following
tables summarize the available quantitative data for AMG28 and related compounds.

Table 1: Kinase Selectivity Profile of AMG28
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Parameter Value

Reference

PIKfyve, MAP3K14 (NIK),

Primary Targets

[1](2]

TTBK1
PIKfyve Enzymatic IC50 2.2nM [3]
TTBKL1 Cellular IC50 (Tau
_ 1.85 uM [1]
Phosphorylation)
Kinome Selectivity Score (S10
0.05 [3]

at 1 uM)

The selectivity score S10(1uM) = 0.05 indicates that at a concentration of 1 uM, AMG28
inhibits only 5% of the 403 wild-type human kinases screened, demonstrating its narrow

kinome-wide selectivity.[3][4][5][6]

Table 2: Comparative Cytotoxicity of PIKfyve Inhibitors

Compound Cell Line Assay Endpoint Result Reference
Calu-1

YM201636 XTT IC50 (72h) 15.03 uM [7]
(NSCLC)
HCC827

YM201636 XTT IC50 (72h) 11.07 pM [7]
(NSCLC)
Non-
Hodgkin's )

) Selectively
N Lymphoma B- N Selective )

Apilimod Not Specified o toxic to [8]

cells vs. Toxicity
cancer cells

Normal B-
lymphocytes

Related o

o -~ Cytotoxicity 47.77 uM and
1,3,5-triazine Not Specified CC50 [3]
Assay 46.39 uM

derivatives

Table 3: In Vivo and Clinical Safety Observations for Related Compounds
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Compound Model/Populati Key Safety
Compound T Reference
Class on Findings
Mild to moderate
adverse events
o including
Human Clinical
nausea,
Trials (Crohn's
o N ] headache,
PIKfyve Inhibitor  Apilimod disease, ) [81[9]
) fatigue, and
Rheumatoid H i
nasopharynagitis.
Arthritis) .p ”y g
No significant
adverse safety
signals reported.
Inhibited tumor
_ growth without
. In vivo mouse )
PIKfyve Inhibitor YM201636 del notable systemic  [10]
mode
toxicity at 2
mg/kg.
Protected
) against toxin-
. In vivo mouse _ _
NIK Inhibitor B022 induced liver [11][12][13]
model ) )
inflammation and
injury.
Decrease in
) neurite length at
o Primary mouse
TTBK1 Inhibitor TTBK1-IN-1 50 uM and 100 [14]

neuronal cultures

UM after 12-18
hours.

Experimental Protocols

Standard preclinical safety assessment involves a battery of in vitro and in vivo tests. The

following are generalized protocols for key safety and toxicity assays relevant to the evaluation

of kinase inhibitors like AMG28.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Apilimod-Cognitive-Vitality-For-Researchers.pdf
https://www.alzforum.org/therapeutics/ait-101
https://pubmed.ncbi.nlm.nih.gov/30569119/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.930986/full
https://www.medchemexpress.com/b022.html
https://pubmed.ncbi.nlm.nih.gov/27871061/
https://www.researchgate.net/publication/351337303_Discovery_of_Potent_and_Brain-Penetrant_Tau_Tubulin_Kinase_1_TTBK1_Inhibitors_that_Lower_Tau_Phosphorylation_In_Vivo
https://www.benchchem.com/product/b15580836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of a compound that causes a defined level of cell
death or inhibition of cell proliferation in various cell lines.

General Protocol (e.g., MTT Assay):

o Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to
adhere overnight.

e Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., AMG28)
for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated (negative) and
positive controls.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate to allow for the formation of formazan crystals by
metabolically active cells.

e Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 or CC50 value (the concentration that inhibits 50% of cell growth or
viability).

Genotoxicity Assays

Objective: To assess the potential of a compound to induce genetic mutations or chromosomal
damage.

1. Bacterial Reverse Mutation Assay (Ames Test):

e Principle: This test uses strains of Salmonella typhimurium with mutations in the histidine
operon, rendering them unable to synthesize histidine. The assay measures the ability of a
test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free
medium.
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¢ General Protocol:

o

Expose the bacterial strains to various concentrations of the test compound, with and
without a metabolic activation system (S9 fraction from rat liver).

o Plate the treated bacteria on a minimal agar medium lacking histidine.
o Incubate the plates for 48-72 hours.

o Count the number of revertant colonies. A significant, dose-dependent increase in the
number of revertant colonies compared to the negative control indicates a mutagenic
potential.[4][15][16][17]

2. In Vitro Micronucleus Assay:

e Principle: This assay detects chromosomal damage by identifying micronuclei, which are
small, extranuclear bodies formed from chromosome fragments or whole chromosomes that
lag behind during cell division.

e General Protocol:

[e]

Treat mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the
test compound at various concentrations, with and without metabolic activation.

[¢]

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

[e]

Harvest, fix, and stain the cells.

o

Score the frequency of micronuclei in binucleated cells using a microscope. A significant
increase in micronucleated cells indicates clastogenic or aneugenic activity.[2][12][13][18]

In Vivo Toxicity Studies

Objective: To evaluate the systemic toxicity of a compound in animal models.

1. Acute Oral Toxicity Study:
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e Principle: To determine the median lethal dose (LD50) and identify signs of toxicity after a
single oral administration of the compound.

¢ General Protocol:

o Administer the test compound at various dose levels to groups of rodents (usually rats or
mice).

o Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for
a period of 14 days.

o Perform a gross necropsy on all animals at the end of the study.
o Calculate the LD50 value.[6][19][20][21]
2. Repeated Dose Toxicity Study (e.g., 28-day study):

e Principle: To assess the cumulative toxic effects of a compound after repeated daily
administration over a 28-day period.

e General Protocol:

o Administer the test compound daily to groups of rodents at three or more dose levels for
28 days.

o Monitor clinical signs, body weight, food and water consumption throughout the study.
o Collect blood and urine samples for hematology and clinical chemistry analysis.

o At the end of the treatment period, perform a detailed necropsy, weigh major organs, and
collect tissues for histopathological examination.

o Identify the No-Observed-Adverse-Effect Level (NOAEL).[22][23][24][25][26]

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways
associated with the primary targets of AMG28.
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Caption: PIKfyve Signaling Pathway.
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Caption: NIK (Noncanonical NF-kB) Signaling Pathway.
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Caption: TTBK1 and Tau Phosphorylation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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